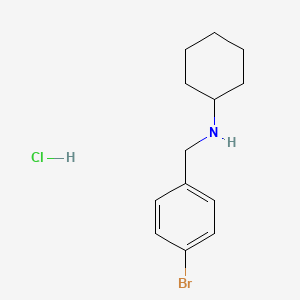

N-(4-Bromobenzyl)cyclohexanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Technologies and Intermediate Applications

Synthesis in Organic Chemistry : N,N-Dimethyl-4-nitrobenzylamine, an important intermediate closely related to N-(4-Bromobenzyl)cyclohexanamine hydrochloride, is widely used in medicine, pesticides, and chemical fields. This paper discusses an improved method of synthesis with environmental benefits (Wang Ling-ya, 2015).

Development of Model Compounds : Another study explores compounds with various biological activities for evaluating histamine H3-receptor activation mechanisms. It involves derivatives similar to this compound, showcasing its potential in biochemical research (J. T. Kovalainen et al., 2000).

Chemical Structure and Biological Activity

Spectroscopy and Crystallography : A paper on the synthesis and study of mono- and dispirocyclotriphosphazenes with 4-bromobenzyl pendant arms, closely related to this compound, reveals insights into molecular and crystal structures, as well as antimicrobial activities (Nur Güven Kuzey et al., 2020).

Carbonic Anhydrase Inhibition : Research on novel cyclohexanonyl bromophenol derivatives, related to this compound, shows their potential as inhibitors of human carbonic anhydrase isozymes, which could be significant in treating various diseases (H. T. Balaydın et al., 2012).

Chemical Analysis and Method Development

HPLC Method Validation : A study presents the validation of an HPLC method for quantifying ambroxol hydrochloride, a compound related to this compound, in syrup for pharmaceutical analysis (M. Heinänen & C. Barbas, 2001).

Application in Synthesis : Research on the synthesis of multisubstituted triphenylenes and phenanthrenes demonstrates the use of o-bromobenzyl alcohol, a compound structurally related to this compound, in complex chemical reactions (M. Iwasaki et al., 2015).

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWGDOOIQMPBDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589500 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158371-88-0 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)

![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318373.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)

![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)